Non-1-EN-1-ylboronic acid
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Overview
Description
trans-Nonenylboronic acid: is an organoboron compound characterized by the presence of a boronic acid functional group attached to a trans-nonenyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Nonenylboronic acid typically involves the hydroboration of nonene followed by oxidation. The hydroboration step involves the addition of a borane (BH3) to the double bond of nonene, resulting in the formation of a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield trans-Nonenylboronic acid .
Industrial Production Methods: Industrial production of trans-Nonenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Nonenylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form nonylborane derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Nonenol or nonanone.
Reduction: Nonylborane derivatives.
Substitution: Various substituted nonenyl derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: trans-Nonenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology: In biological research, trans-Nonenylboronic acid is used as a building block for the synthesis of boron-containing biomolecules.
Medicine: Boronic acids, including trans-Nonenylboronic acid, are explored for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes, making them valuable in the development of therapeutic agents .
Industry: In the industrial sector, trans-Nonenylboronic acid is used in the production of advanced materials, such as polymers and catalysts. Its ability to form stable complexes with various ligands makes it useful in material science .
Mechanism of Action
The mechanism of action of trans-Nonenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition. The molecular targets and pathways involved depend on the specific application and the enzyme being targeted .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Butylboronic acid
Comparison: trans-Nonenylboronic acid is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain boronic acids. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules. For example, phenylboronic acid has a phenyl group instead of an alkyl chain, which affects its reactivity and applications .
Properties
IUPAC Name |
non-1-enylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYXRMSFSNQEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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